6-(Perfluorohexyl)hexanol

概要

説明

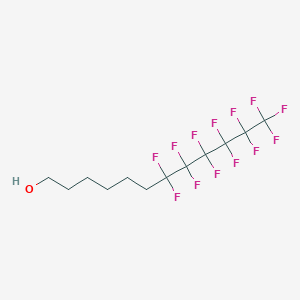

6-(Perfluorohexyl)hexanol is a fluorinated alcohol with the chemical formula C12H13F13O. This compound is characterized by its unique structure, which includes a perfluorohexyl group attached to a hexanol backbone. The presence of the perfluorohexyl group imparts distinctive properties such as high hydrophobicity and chemical stability, making it valuable in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Perfluorohexyl)hexanol typically involves the reaction of perfluorohexyl iodide with hexanol under specific conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the iodide group is replaced by the hexanol moiety.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to remove impurities and achieve the desired product purity.

化学反応の分析

Types of Reactions: 6-(Perfluorohexyl)hexanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can convert the hydroxyl group to an alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reactions with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form alkyl halides.

Major Products:

Oxidation: Formation of perfluorohexylhexanone or perfluorohexylhexanoic acid.

Reduction: Formation of perfluorohexylhexane.

Substitution: Formation of perfluorohexylhexyl halides.

科学的研究の応用

Drug Delivery Systems

One of the most promising applications of 6-(Perfluorohexyl)hexanol is in the formulation of drug delivery systems. Its ability to form stable emulsions and micelles makes it an ideal candidate for encapsulating hydrophobic drugs.

- Particle Formation : Recent studies have demonstrated that this compound can be utilized to control the morphology of drug particles. For instance, methods involving this compound allow for the formation of particles with low internal void spaces, which enhances the bioavailability of therapeutic agents .

- Therapeutic Biologics : The compound has been used in conjunction with therapeutic biologics such as monoclonal antibodies and bovine serum albumin. By optimizing the droplet formation process, researchers can produce particles that maintain structural integrity and improve the delivery efficiency of these biologics .

Surface Modification

The unique chemical structure of this compound lends itself to various surface modification applications:

- Hydrophobic Coatings : Due to its perfluorinated nature, this compound can be employed to create hydrophobic surfaces that resist wetting by water and other polar solvents. This property is particularly useful in industries such as electronics and textiles, where moisture resistance is crucial.

- Biocompatibility Enhancements : In biomedical applications, modifying surfaces with this compound can enhance biocompatibility and reduce protein adsorption, which is vital for implants and medical devices .

Environmental Studies

Research into the environmental impact of perfluorinated compounds has also highlighted the significance of this compound:

- Biotransformation Studies : Investigations into how this compound behaves in biological systems have shown its potential to undergo biotransformation processes. Understanding these pathways is critical for assessing the environmental fate of perfluorinated substances and their metabolites .

- Exposure Assessment : Studies have indicated that exposure to compounds like this compound may contribute to human contamination through indirect sources such as food packaging materials . This underscores the need for ongoing research into the safety and ecological effects of fluorinated compounds.

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Particle formation for therapeutics | Enhanced bioavailability |

| Surface Modification | Hydrophobic coatings | Moisture resistance |

| Environmental Studies | Biotransformation research | Understanding ecological impact |

Case Studies

- Pharmaceutical Formulations : A study demonstrated that using this compound in drug formulations improved the stability and release profiles of hydrophobic drugs, leading to better therapeutic outcomes .

- Surface Treatments : Research on surface treatments using this compound revealed significant reductions in water contact angles, indicating enhanced hydrophobicity which could be beneficial for various industrial applications .

- Environmental Impact Assessments : Investigations into human exposure pathways highlighted that this compound could be a significant contributor to perfluorinated compound levels in human serum, necessitating further studies on its environmental persistence and toxicity .

作用機序

The effects of 6-(Perfluorohexyl)hexanol are primarily due to its hydrophobic and lipophilic nature. It interacts with lipid membranes, altering their properties and potentially affecting membrane-bound proteins and signaling pathways. The perfluorohexyl group enhances its ability to penetrate lipid layers, making it effective in applications requiring surface modification.

類似化合物との比較

- 6-(Perfluorobutyl)hexanol

- 6-(Perfluorooctyl)hexanol

- 6-(Perfluorodecyl)hexanol

Comparison: Compared to its analogs, 6-(Perfluorohexyl)hexanol offers a balance between hydrophobicity and molecular size, making it suitable for a broader range of applications. Its unique properties, such as lower surface tension and higher chemical stability, distinguish it from other fluorinated alcohols.

生物活性

6-(Perfluorohexyl)hexanol, with the chemical formula C₁₂H₁₃F₁₃O and CAS number 161981-35-7, is a fluorinated alcohol that has garnered attention due to its unique chemical properties and potential biological activities. As a member of the perfluoroalkyl substances (PFAS), it exhibits distinct characteristics that differentiate it from non-fluorinated compounds, particularly in terms of hydrophobicity and lipophobicity.

- Molecular Weight : 420.21 g/mol

- Boiling Point : 118 °C (at 8.3 Torr)

- Density : 1.493 g/cm³

- Refractive Index : 1.353

- pKa : 15.17 (predicted)

These properties contribute to its stability and persistence in environmental contexts, which is critical for assessing its biological impact.

Biological Activity Overview

Research into the biological activity of this compound has focused on its interactions with biological systems, including its potential toxicity, effects on cellular processes, and environmental implications.

Toxicological Studies

Numerous studies have highlighted the toxicological profile of PFAS compounds, including this compound. The following table summarizes key findings from various studies:

These findings suggest that this compound may pose risks to human health and ecosystems through mechanisms such as oxidative stress and endocrine disruption.

The mechanism by which this compound exerts its biological effects is primarily through:

- Membrane Interaction : The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and fluidity.

- Oxidative Stress Induction : Exposure to this compound has been linked to increased reactive oxygen species (ROS), leading to cellular damage.

- Endocrine Disruption : Preliminary studies indicate that it may interfere with hormonal signaling pathways, affecting reproductive health.

Case Studies

- Human Cell Line Studies : Research involving human liver cell lines demonstrated that exposure to this compound resulted in significant alterations in gene expression related to lipid metabolism and stress response pathways .

- Environmental Impact Assessments : Studies conducted in marine environments have shown that PFAS compounds, including this compound, can bioaccumulate in aquatic organisms, leading to biomagnification through the food chain .

- Rodent Toxicology Studies : Long-term exposure studies in rodents revealed increased liver weights and altered metabolic profiles, suggesting potential hepatotoxicity associated with chronic exposure to fluorinated compounds .

特性

IUPAC Name |

7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F13O/c13-7(14,5-3-1-2-4-6-26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h26H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOIUKBYPXQLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379859 | |

| Record name | 6-(Perfluorohexyl)hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161981-35-7 | |

| Record name | 6-(Perfluorohexyl)hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。